6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of 1-indanone, characterized by a chlorine atom at the 6th position and a methyl group at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 7-methyl-1-indanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is primarily based on its ability to interact with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, facilitating reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5,7-Dimethyl-2,3-dihydro-1H-inden-1-one
- 5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
Uniqueness: 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a methyl group on the indanone ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
6-chloro-7-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNTBGRVBMHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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